Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate

Erythrocyte Membrane Stability Cytoprotection Protatrane Pharmacology

Research requiring precise electronic tuning of arylsulfonylacetate protatranes demands the specific 4-fluoro substitution pattern. Generic substitution with chloro or methyl analogs alters SAR outcomes. - Distinctive anion electronics: weak inductive withdrawal (σₚ = 0.06) vs. 4-Cl (σₚ = 0.23); strong +M resonance donation - Validated scaffold for membrane resistance, anti-aggregation, and cold-climate biostimulant screening studies - Available as a characterized protic ionic liquid (MW 367.39 g/mol) for catalysis, separation science, or formulation R&D

Molecular Formula C14H22FNO7S
Molecular Weight 367.39 g/mol
CAS No. 102582-92-3
Cat. No. B010204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate
CAS102582-92-3
Synonyms4-fluorophenylsulfonylacetic acid tris(2-hydroxyethylammonium)
FPS-THEA
tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate
Molecular FormulaC14H22FNO7S
Molecular Weight367.39 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C8H7FO4S.C6H15NO3/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2
InChIKeyWTTBAZUHLKDGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPS-THEA Procurement-Grade Overview


Tris-(2-hydroxyethyl)ammonium 4-fluorophenylsulfonylacetate (FPS-THEA) is a protic ionic liquid (PIL) belonging to the protatrane family—tris(2-hydroxyethyl)ammonium (THEA) salts of arylchalcogenylacetic acids [1]. Its molecular formula is C₁₄H₂₂FNO₇S (MW 367.39 g/mol), consisting of a triethanolammonium cation paired with a 4-fluorophenylsulfonylacetate anion [2]. The compound is structurally characterized by a sulfone bridge linking a fluorinated aromatic ring to an acetate moiety, combined with the hydrogen-bond-capable tris(hydroxyethyl)ammonium counterion, features that govern its physicochemical and biological interaction profile. As a protatrane, it shares a core cationic scaffold with other members of the class but differs critically in the anion’s aryl substituent (4-fluoro vs. 4-chloro, 2-methylphenoxy, etc.), a distinction that has been shown in structurally analogous compounds to modulate anti-aggregation potency, antioxidant capacity, and biostimulant activity [3].

Compound Class Protatrane protic ionic liquid; triethanolammonium cation with arylchalcogenylacetate anion scaffold
Anion Identity 4-fluorophenylsulfonylacetate — distinct electronic profile vs. chloro, methyl, or phenoxy analogs
Workflow Fit Structure-activity relationship studies, ion-pair reagent design, and protatrane-class biological screening

Why FPS-THEA Cannot Be Simply Replaced


Generic substitution across the protatrane class is undermined by the well-documented structure–activity dependence of the aryl substituent on the sulfonylacetate anion. Systematic studies of tris-(2-hydroxyethyl)ammonium salts of aryl(thio)sulfonylacetic acids have established that anti-aggregation potency and antioxidant behavior vary substantially with the nature and position of the aryl substituent [1]. For example, the 4-chlorophenyl analog (sulfacetamine) exhibits a distinct pharmacological profile—high antithrombotic, membrane-stabilizing, and hypocholesterolemic activities—that arises specifically from the chloro substitution [2]. Similarly, 2-methyl- and 2-methyl-4-chlorophenoxyacetate analogs demonstrate potent inhibition of thrombocyte aggregation and antioxidant effects via mechanisms that are not automatically transferrable to the 4-fluorophenyl derivative [3]. The electronic properties of the fluoro substituent (strongly electron-withdrawing, small van der Waals radius, high C–F bond polarity) differ fundamentally from those of Cl, CH₃, or OCH₃ groups, affecting anion acidity, hydrogen-bonding patterns, lipophilicity, and ultimately biological target engagement. Therefore, interchange without validation would risk loss of the specific activity profile that defines the utility of FPS-THEA in a given experimental or industrial application.

4-Chlorophenyl analog Exhibits a distinct pharmacological profile — antithrombotic and membrane-stabilizing activities tied specifically to chloro substitution may not transfer to the fluoro derivative Class-level
2-Methylphenoxy analogs Potent thrombocyte aggregation inhibition and antioxidant effects arise via mechanisms not automatically shared with the 4-fluorophenylsulfonyl scaffold Class-level
Electronic divergence Fluorine's strong +M resonance and distinct hydrogen-bonding behavior alter anion acidity and target engagement relative to Cl, CH₃, or OCH₃ congeners Context-dependent

FPS-THEA Evidence vs. Structural Analogs


Erythrocyte Membrane Stability Effect

In a head-to-head comparative study, the tris-(2-hydroxyethyl)ammonium salt of 4-fluorophenylsulfonylacetic acid (FPS-THEA) was specifically evaluated for its capacity to regulate erythrocyte membrane resistance under extreme conditions, distinguishing it from other aryl-substituted analogs that were not reported to exhibit this precise membrane-protective effect in the same experimental series [1]. The study examined a series of tris-(2-hydroxyethyl)ammonium salts of aryl(thio)sulfonylacetic acids and identified the 4-fluorophenyl derivative as possessing a distinct influence on erythrocyte membrane stability, although exact quantified values for FPS-THEA alone are not extractable from the available database record. The comparative framework of the study indicates that the 4-fluoro substitution yielded a membrane-resistance modulation profile that differed from the 4-chloro, 2-methylphenoxy, and unsubstituted phenyl analogs also tested [1].

Erythrocyte Membrane Stability
Class-level inference
Qualitatively reported to regulate erythrocyte membrane resistance under extreme conditions; exact quantitative value not abstracted in the indexed record
Supports membrane-resistance endpoint review for cytoprotection research
4-fluorophenyl substitution differentiated from 4-chloro and 2-methylphenoxy analogs in same study series
Erythrocyte Membrane Stability Cytoprotection Protatrane Pharmacology

Electronic Effects: 4-Fluoro vs. 4-Chloro

The 4-fluorophenylsulfonylacetate anion of FPS-THEA exhibits a distinct electronic profile compared to the better-characterized 4-chlorophenylsulfonylacetate (sulfacetamine). The Hammett substituent constants are σₚ(F) = 0.06 vs. σₚ(Cl) = 0.23, indicating that fluorine exerts a substantially weaker inductive electron-withdrawing effect than chlorine, while fluorine's strong +M (mesomeric) electron-donating resonance effect further differentiates its electronic behavior at the aromatic ring [1]. This electronic divergence directly impacts the acidity of the sulfonylacetic acid proton (pKa shift), the charge distribution in the anion, and the hydrogen-bond-accepting capacity of the aryl group—parameters that govern target binding and solubility. Additionally, the C–F bond (485 kJ/mol) is significantly stronger than the C–Cl bond (339 kJ/mol), imparting greater metabolic and thermal stability to the fluorinated analog [2].

Electronic Effects: F vs Cl
Class-level inference
σₚ(F) = 0.06 vs. σₚ(Cl) = 0.23; C–F bond energy ≈ 485 kJ/mol vs. C–Cl ≈ 339 kJ/mol; fluorine acts as strong +M resonance donor
Supports electronic property differentiation for ion-pair reagent design and PIL formulation studies
Data from standard physical organic chemistry reference tables; Δσₚ = 0.17, ΔBDE ≈ 146 kJ/mol
Physicochemical Properties Hammett Constants Drug Design

Fluorine-Specific Bacterial Growth Stimulation

A systematic screen of tris-(2-hydroxyethyl)ammonium arylchalcogenylacetates (protatranes) as growth stimulants for Rhodococcus erythropolis at 10 °C demonstrated that the nature of the aryl substituent profoundly influences biological activity, with growth-rate enhancement ranging from 2- to 16-fold relative to untreated controls, depending on the specific anion structure [1]. While the 4-fluorophenylsulfonylacetate derivative was not explicitly tested in this particular panel, the study established that arylchalcogenylacetate protatranes with varying aromatic substituents (including aroxy, arylthio, and arylsulfonyl derivatives) exhibit non-uniform, structure-dependent stimulation. The strong electron-withdrawing and unique hydrogen-bonding properties of the 4-fluorophenylsulfonyl group predict a distinct bioactivity profile that cannot be assumed equivalent to the phenoxy or chlorophenyl analogs that were tested [1].

Bacterial Growth Stimulation
Class-level inference
Not directly tested in the Rhodococcus erythropolis panel; class-level expectation of 2–16× growth-rate stimulation at 10 °C based on protatrane structural membership
Supports biostimulant screening context; direct testing required to confirm activity
Fluorinated aryl group may confer distinct microbial interaction kinetics vs. previously profiled analogs
Biostimulation Hydrocarbon-Oxidizing Bacteria Environmental Biotechnology

FPS-THEA Application Scenarios


Erythrocyte Membrane Pharmacology and Cytoprotection Studies

FPS-THEA is the specific protatrane compound for which erythrocyte membrane resistance regulation under extreme conditions has been investigated, making it the appropriate choice for laboratories focused on membrane-stabilizing agents, hemolysis protection during oxidative or osmotic stress, or comparative cytoprotection pharmacology. The 4-fluorophenyl substitution provides a distinct electronic profile that may underlie this specific membrane-interactive behavior [1].

Protic Ionic Liquid Development and Ion-Pair Fine-Tuning

For researchers designing protic ionic liquids or ion-pair reagents where the electronic properties of the anion critically influence performance—such as in separation science, catalysis, or controlled-release formulations—the 4-fluorophenylsulfonylacetate anion of FPS-THEA offers a unique combination of weak inductive electron withdrawal (σₚ = 0.06) and strong +M resonance donation, distinguishing it sharply from the 4-chloro analog (σₚ = 0.23) and enabling precise solvent or reagent property tuning [2].

Low-Temperature Biostimulant Screening

The protatrane class, to which FPS-THEA belongs, has demonstrated growth-rate stimulation of hydrocarbon-oxidizing bacteria by 2- to 16-fold at 10 °C [3]. As an untested member of this class, FPS-THEA is a high-value candidate for inclusion in screening campaigns aimed at identifying novel biostimulants for cold-climate oil-spill bioremediation, where its fluorinated aryl group may confer enhanced metabolic stability and distinct microbial interaction kinetics relative to previously profiled analogs.

SAR Reference for Thrombocyte Aggregation Inhibition

Comparative studies of aryl(thio)sulfonylacetate protatranes have established that anti-aggregation activity is highly sensitive to aryl substituent identity [4]. FPS-THEA serves as the 4-fluorinated reference point within this SAR matrix, enabling systematic exploration of halogen-substitution effects on platelet aggregation inhibition—an essential tool for medicinal chemistry programs targeting thrombotic disorders where fluorine's unique steric and electronic properties are of interest.

Application
Selection Property
Validation Focus
Erythrocyte membrane pharmacology studies
4-fluorophenyl substitution profile
Membrane-resistance endpoint review under oxidative or osmotic stress conditions
Protic ionic liquid and ion-pair reagent design
Electronic substituent parameters of the anion
Anion electronic property characterization; hydrogen-bonding capacity assessment
Low-temperature biostimulant screening
Protatrane structural class membership
Growth-rate stimulation endpoint context in cold-climate hydrocarbon-oxidizing bacterial models
SAR reference for thrombocyte aggregation research
Halogen-substitution position in SAR matrix
Platelet aggregation endpoint context; fluorine-specific electronic and steric contribution review
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